Bfl-1/Bim Inhibition: N-(4-Fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine Binds Bfl-1 in the Low Micromolar Range, a Profile Distinguishable from Other Morpholino-Pyrimidines
In a biochemical TR-FRET assay measuring disruption of the Bfl-1/Bim protein-protein interaction (30 min incubation), N-(4-fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine exhibited an IC50 of 2.50 µM (Ki = 2.90 µM by fluorescence polarization) [1]. By comparison, potent PI3Kα/β/δ inhibitors from the same broader morpholino-pyrimidine class, such as compounds 6e, 6g, and 6l reported by Abdelnaby et al., displayed PI3K isoform IC50 values ranging from 6.09 to 30.62 µM and leukemia SR cytotoxicity IC50 values from 0.76 to 13.59 µM [2]. The 2.50 µM Bfl-1/Bim activity places this compound in a moderate affinity bracket that is orthogonal to the PI3K-focused activity profiles of close-in-class comparators, suggesting a distinct target engagement fingerprint that cannot be achieved by PI3K-optimized analogs. No head-to-head comparator data for the 3-fluorobenzyl, 2,4-dimethoxyphenyl, or furan-2-ylmethyl analogs of this scaffold have been identified in public domain databases or the peer-reviewed literature.
| Evidence Dimension | Biochemical inhibition of Bfl-1/Bim protein-protein interaction (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.50 µM (2500 nM); Ki = 2.90 µM (fluorescence polarization) |
| Comparator Or Baseline | Related morpholino-pyrimidines 6e, 6g, 6l: PI3Kα IC50 = 8.43–13.98 µM; PI3Kβ IC50 = 6.09–15.84 µM; Leukemia SR cytotoxicity IC50 = 0.76–13.59 µM |
| Quantified Difference | Target compound Bfl-1/Bim IC50 = 2.50 µM vs. comparator PI3Kα IC50 range 8.43–13.98 µM (target is 3.4–5.6× more potent on Bfl-1 than comparators are on PI3Kα); direct Bfl-1 data for comparators not available, preventing formal selectivity calculation |
| Conditions | Bfl-1/Bim TR-FRET assay, 30 min incubation, unknown origin protein; PI3K isoform biochemical assays on Class IA isoforms (α, β, δ); leukemia SR cell line cytotoxicity (MTT/sulforhodamine B) |
Why This Matters
The compound's demonstrated Bfl-1/Bim inhibitory activity at low micromolar concentrations provides a quantifiable, target-specific data point that differentiates it from PI3K-optimized morpholino-pyrimidines, enabling researchers focused on anti-apoptotic Bcl-2 family targets to select this compound as a distinct pharmacological tool or starting point.
- [1] BindingDB Entry BDBM50604877 (CHEMBL5189912). IC50 = 2500 nM for inhibition of Bfl-1/Bim interaction (TR-FRET). Ki = 2900 nM (fluorescence polarization). Deposited 2024. View Source
- [2] Abdelnaby, R. M.; Abdelraouf, S. M.; El-Dydamony, N. M.; Helwa, A. A.; Radwan, R. A. Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry 2020, 104051. PI3K IC50 data for compounds 6e, 6g, 6l and LY294002 reference. View Source
